molecular formula C22H17FN2OS B11183205 3-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11183205
M. Wt: 376.4 g/mol
InChI Key: GFSSNLFGFHAMON-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylphenylmethylsulfanyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinazolinone core.

    Attachment of the Methylphenylmethylsulfanyl Group: This step involves the formation of a thioether linkage, typically through the reaction of a thiol with a benzyl halide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
  • 3-(4-Bromophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
  • 3-(4-Methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Uniqueness

3-(4-Fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C22H17FN2OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H17FN2OS/c1-15-5-4-6-16(13-15)14-27-22-24-20-8-3-2-7-19(20)21(26)25(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3

InChI Key

GFSSNLFGFHAMON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Origin of Product

United States

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